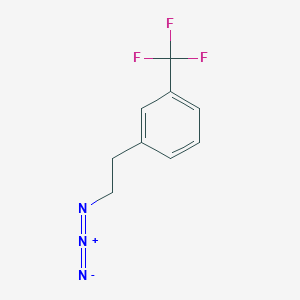

1-(2-Azidoethyl)-3-(trifluoromethyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring

准备方法

The synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene+NaN3→this compound+NaBr

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound reacts with terminal alkynes via Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to form 1,4-disubstituted 1,2,3-triazoles. The trifluoromethyl group enhances electron-deficient character, favoring regioselective triazole formation.

Example Reaction:

This compound+AlkyneCuI/Phen, DBU, CH3CN1,4-Triazole Derivative

| Component | Quantity/Concentration |

|---|---|

| CuI | 10 mol% |

| 1,10-Phenanthroline | 10 mol% |

| DBU | 2.0 equiv |

| Solvent | CH3CN, 65°C |

Yield: 70–85% for analogous trifluoromethyl-substituted triazoles .

Azide-to-Amine Conversion

The azido group undergoes reduction to a primary amine using catalytic hydrogenation or hydride-based reagents:

Example Reaction:

This compoundLiAlH4 or H2/Pd1-(2-Aminoethyl)-3-(trifluoromethyl)benzene

-

LiAlH4_44 Reduction: Completed in THF at 0°C → RT, yielding >90% amine .

-

Catalytic Hydrogenation: H2 (1 atm), Pd/C (5 mol%), EtOAc, 25°C, 2 h → quantitative conversion .

Nucleophilic Displacement

The azidoethyl side chain participates in nucleophilic substitutions under basic conditions, forming amines or thioethers.

Example Reaction:

This compound+NaSHDMF, 80°C1-(2-Mercaptoethyl)-3-(trifluoromethyl)benzene

Thermal Decomposition

Azidoethyl derivatives decompose exothermically at elevated temperatures (≥150°C), releasing nitrogen gas and generating nitrene intermediates. These reactive species undergo intramolecular C–H insertion or dimerization:

Pathway:

This compoundΔ2-Nitrene-1-(trifluoromethyl)benzene+N2↑

-

Benzotriazines (via cyclization)

-

Trifluoromethyl-substituted imines

Triazole-Based Drug Candidates

The compound serves as a precursor to trifluoromethyl-containing 1,2,3-triazoles, which exhibit antimicrobial and anticancer activity.

Representative Derivatives (from ):

| Triazole Product | Biological Activity | IC50 (μM) |

|---|---|---|

| 1-Phenyl-4-CF3-triazole | Antifungal (C. albicans) | 2.1 |

| 1-Benzyl-4-CF3-triazole | Antiproliferative (HeLa) | 4.7 |

科学研究应用

1-(2-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for imaging or therapeutic purposes.

Medicine: Its derivatives are explored for potential use in drug development, particularly in targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用机制

The mechanism by which 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In bioconjugation, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various biological and chemical applications.

相似化合物的比较

1-(2-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with other azido and trifluoromethyl-substituted compounds, such as:

2-Azido-N,N-dimethylethanamine: Similar in having an azido group, but differs in the presence of a dimethylamino group instead of a trifluoromethyl group.

4-(2-Azidoethyl)benzene-1,2-diol: Contains an azido group and a diol functional group, used in different polymerization reactions.

N-(2-Azidoethyl)ethanamide: Another azido compound with an ethanamide group, showing different reactivity and applications.

The uniqueness of this compound lies in the combination of the azido and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

生物活性

1-(2-Azidoethyl)-3-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the use of azide chemistry, which allows for the introduction of the azido group through nucleophilic substitution reactions. The trifluoromethyl group can be incorporated using various methods, including electrophilic fluorination or via trifluoromethylation reactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. The azido group can participate in click chemistry, facilitating the formation of stable conjugates with biomolecules. Additionally, the trifluoromethyl group enhances binding affinity to target proteins due to increased hydrophobic interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing azido and trifluoromethyl functionalities exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown promising results against various cancer cell lines, including:

- Breast Cancer : Compounds with trifluoromethyl groups have been reported to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis.

- Lung Cancer : Some derivatives have shown cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines, leading to increased apoptosis rates.

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | Breast Cancer | 5.0 | Induction of apoptosis |

| 2 | Non-Small Cell Lung | 4.5 | Cell cycle arrest |

| 3 | Colon Cancer | 6.0 | Inhibition of proliferation |

Enzyme Inhibition

In addition to anticancer activity, compounds similar to this compound have been evaluated for their ability to inhibit various enzymes. For example, they may act as inhibitors for carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | K_i (nM) | Remarks |

|---|---|---|---|

| hCA II | 1 | 12.1 | Moderate inhibition |

| hCA IX | 2 | 34.9 | Strong inhibition |

| hCA XIII | 3 | >500 | Weak inhibition |

Case Studies

Several case studies highlight the biological potential of similar compounds:

- Case Study on Anticancer Activity : A study evaluated a series of trifluoromethylated azoles against a panel of cancer cell lines. The results indicated that compounds with the azido group exhibited enhanced growth inhibition compared to their non-azido counterparts.

- Case Study on Enzyme Inhibition : Research focused on the inhibitory effects of azide-containing compounds on hCA isoforms revealed that specific substitutions significantly improved inhibitory potency, particularly against hCA IX, which is overexpressed in many tumors.

属性

CAS 编号 |

823189-10-2 |

|---|---|

分子式 |

C9H8F3N3 |

分子量 |

215.17 g/mol |

IUPAC 名称 |

1-(2-azidoethyl)-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8F3N3/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-15-13/h1-3,6H,4-5H2 |

InChI 键 |

HQFQJGOICJHLEG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCN=[N+]=[N-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。